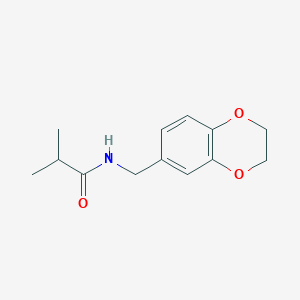
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide, also known as BMDM, is a chemical compound that has been studied for its potential use in scientific research. BMDM is a derivative of 3,4-methylenedioxyamphetamine (MDA), a psychoactive drug that has been used recreationally. However, BMDM is not intended for human consumption and is only used for research purposes.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium ion channels and other cellular processes. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for various cellular processes.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in protecting cells from stress. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the receptor's function. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is that it is not very selective and can bind to other proteins in addition to the sigma-1 receptor. This can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide. One area of research is to further investigate its potential as a tool compound for studying the sigma-1 receptor. Another area of research is to investigate its potential as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide and its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects and may have potential as a treatment for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenylacetone oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with 2-methylpropanoyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been studied for its potential use as a tool compound in scientific research. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(15)14-8-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDPEYIKCYKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
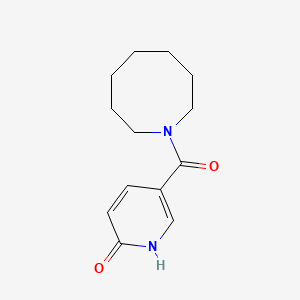

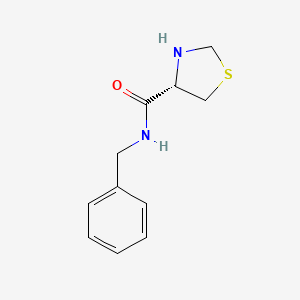
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
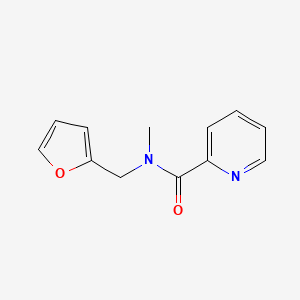
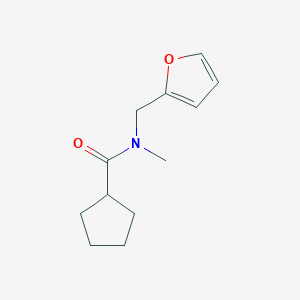
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)